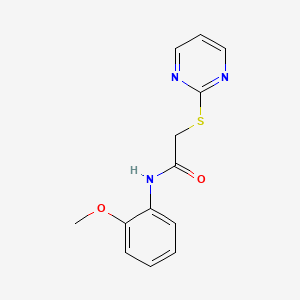

N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-11-6-3-2-5-10(11)16-12(17)9-19-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZRLTZJSLOTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride under controlled conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the acetamide intermediate.

Attachment of the Pyrimidinylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy and pyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests several mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and inflammation.

- Anticancer Activity : Preliminary studies indicate that it exhibits significant activity against various cancer cell lines, including breast and colon cancers. The mechanism involves the modulation of pathways related to tumor growth and metastasis .

Anti-inflammatory Applications

Research has shown that derivatives of this compound can possess anti-inflammatory properties. It has been noted for:

- COX Inhibition : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. This inhibition is comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | IC₅₀ (μmol) | Activity |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 Inhibition |

| Indomethacin | 0.04 ± 0.01 | COX-2 Inhibition |

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields and purity:

- Common Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction.

- Reaction Conditions : Controlled temperatures and specific solvents are crucial for optimizing yields.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : Research indicates that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Animal Models : In vivo studies have shown promising results in reducing tumor sizes and inflammation in animal models, supporting further investigation into its pharmacological properties .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrimidinylsulfanyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to its observed effects.

Comparison with Similar Compounds

Anti-Cancer Acetamides

Several acetamide derivatives with modified aromatic or heterocyclic substituents exhibit notable anticancer properties:

Key Insights :

Antimicrobial and Antifungal Acetamides

Substitutions with benzo[d]thiazole or piperazine groups confer antimicrobial properties:

Key Insights :

Enzyme Inhibitors

Specific acetamides act as potent enzyme inhibitors:

Key Insights :

Structural Analogs in Crystallography

Crystal structures of related acetamides reveal conformational preferences:

Biological Activity

N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by the presence of a methoxyphenyl group and a pyrimidinylsulfanyl moiety. Its molecular formula contributes to its reactivity and interaction with biological targets, enhancing its pharmacological potential.

This compound operates primarily through the modulation of specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The interaction between the compound's functional groups and these targets can lead to significant biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It can interact with receptors that play critical roles in cancer cell proliferation and survival, potentially leading to reduced tumor growth.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Anticancer Activity

The compound has demonstrated promising anticancer effects across various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant cytotoxicity at micromolar concentrations. The structure-activity relationship studies reveal that modifications to the pyrimidine ring can enhance its potency against these cancer types .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells, reporting IC50 values of 0.09 µM and 0.03 µM respectively, indicating strong anticancer activity compared to standard treatments .

- Animal Models : In vivo studies have shown that administration of this compound leads to a significant reduction in tumor size in mouse models of cancer, supporting its potential for therapeutic use .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the compound's structure can influence its biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Substituents on Pyrimidine Ring | Increased potency against cancer cell lines |

| Electron-donating groups | Enhanced anti-inflammatory activity |

This table illustrates how specific structural changes can optimize the compound's efficacy.

Q & A

Q. What are the key steps and optimal conditions for synthesizing N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?

The synthesis typically involves:

- Nucleophilic substitution : Reacting a pyrimidin-2-yl thiol derivative with a halogenated acetamide intermediate.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to enhance reactivity .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and purity .

- Catalysts : Triethylamine or potassium carbonate is often used to deprotonate thiol groups and drive the reaction . Yield optimization : Purification via column chromatography or recrystallization is critical to isolate the product with >90% purity .

Q. How is the structural integrity of this compound confirmed?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR verify the methoxyphenyl, pyrimidinyl, and sulfanyl groups. Intramolecular hydrogen bonds may cause downfield shifts in NH protons .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its sulfanyl and pyrimidine motifs .

- Material science : Explored for organic semiconductor applications owing to its conjugated π-system .

- Chemical biology : Used as a probe to study protein-ligand interactions via its reactive thioether group .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies?

Discrepancies often arise from:

- Purity variations : Impurities >5% can skew bioassay results. Cross-validate purity using HPLC and differential scanning calorimetry (DSC) .

- Assay conditions : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or solvent (DMSO concentration) affect activity. Standardize protocols per NIH guidelines .

- Metabolic instability : Use hepatic microsome assays to assess degradation rates and adjust dosing in in vivo studies .

Q. What strategies mitigate side reactions during derivatization of the sulfanyl group?

- Protecting groups : Temporarily block the sulfanyl moiety with trityl groups during functionalization of the acetamide or pyrimidine ring .

- Low-temperature reactions : Perform alkylation or acylation at 0–4°C to prevent disulfide formation .

- Computational modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray crystallography : Co-crystallize with a heavy atom (e.g., selenium) for phasing. SHELXL-2018 is recommended for refining disordered methoxyphenyl groups .

- Torsion angle analysis : Compare experimental dihedral angles (e.g., between pyrimidine and methoxyphenyl planes) with Cambridge Structural Database entries to identify outliers .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cell lines?

- Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP pockets (e.g., EGFR or CDK2) .

- Metabolomics : LC-MS/MS tracks downstream metabolites in treated cells to identify pathways affected (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.